(S)-4-(2-(4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)propan-2-yl)phenol
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Overview
Description
(S)-4-(2-(4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)propan-2-yl)phenol is an organic compound that features a phenol group and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-(4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)propan-2-yl)phenol typically involves several steps:
Formation of the dioxolane ring: This can be achieved by reacting a suitable diol with an aldehyde or ketone under acidic conditions.
Attachment of the dioxolane ring to the phenol: This step may involve etherification reactions where the phenol is reacted with a halogenated dioxolane derivative.
Introduction of the isopropyl group: This can be done through Friedel-Crafts alkylation using isopropyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(2-(4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)propan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or hydrocarbons.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers or other materials for enhanced properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Drug Development: It can be a lead compound for developing new pharmaceuticals.
Medicine
Therapeutic Agents: Potential use as an anti-inflammatory or antimicrobial agent.
Diagnostic Tools: Use in imaging or diagnostic assays.
Industry
Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (S)-4-(2-(4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)propan-2-yl)phenol would depend on its specific application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Therapeutic Effects: It may interact with cellular receptors or signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-(4-Hydroxyphenyl)propan-2-yl)phenol: Lacks the dioxolane ring.
4-(2-(4-Methoxyphenyl)propan-2-yl)phenol: Has a methoxy group instead of the dioxolane ring.
Uniqueness
(S)-4-(2-(4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)propan-2-yl)phenol is unique due to the presence of the dioxolane ring, which can impart different chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-[2-[4-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]phenyl]propan-2-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O4/c1-20(2,15-5-9-17(22)10-6-15)16-7-11-18(12-8-16)23-13-19-14-24-21(3,4)25-19/h5-12,19,22H,13-14H2,1-4H3/t19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPLEPLJBOZVNQ-IBGZPJMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)COC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)COC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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